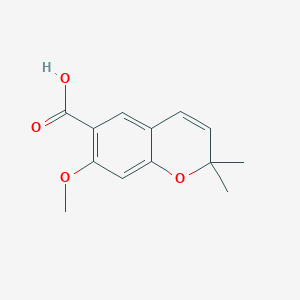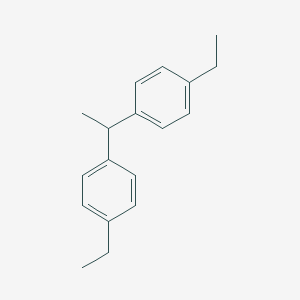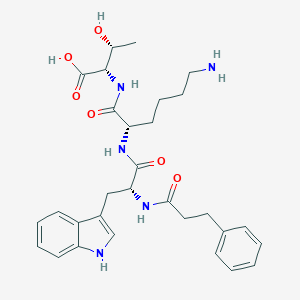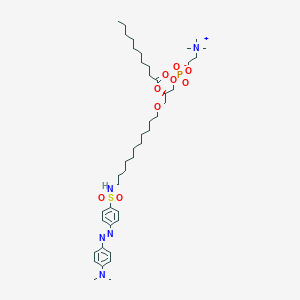
Dabsyl-PC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabsyl-PC is a chemical compound that is widely used in scientific research. It is a fluorescent derivative of primary amines that is used in the analysis of proteins and peptides. Dabsyl-PC is a versatile compound that has a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of Dabsyl-PC is based on the formation of a stable amide bond between the Dabsyl group and the primary amine in proteins and peptides. This results in the labeling of the primary amine, which can then be detected using fluorescence spectroscopy. The fluorescence of Dabsyl-PC is highly sensitive to the local environment, which allows for the analysis of protein conformational changes and ligand binding.
Effets Biochimiques Et Physiologiques
Dabsyl-PC does not have any known biochemical or physiological effects. It is an inert compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
Dabsyl-PC has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect primary amines in proteins and peptides. It is also easy to use and can be easily incorporated into existing experimental protocols. However, Dabsyl-PC also has some limitations. It can only label primary amines, which limits its use in the analysis of proteins and peptides that do not contain primary amines. Additionally, Dabsyl-PC can interfere with the function of proteins and peptides if used in excess.
Orientations Futures
There are several future directions for the use of Dabsyl-PC in scientific research. One potential application is in the analysis of protein-protein interactions using fluorescence resonance energy transfer (FRET). Dabsyl-PC could be used to label one protein in the interaction, while a second fluorescent probe could be used to label the other protein. The resulting FRET signal could be used to monitor the interaction in real-time. Another potential application is in the analysis of protein-ligand interactions using surface plasmon resonance (SPR). Dabsyl-PC could be immobilized on a SPR sensor chip, and the binding of a ligand to the immobilized Dabsyl-PC could be monitored in real-time. Overall, Dabsyl-PC is a valuable tool for scientific research, and its potential applications are vast.
Méthodes De Synthèse
Dabsyl-PC is synthesized by reacting 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl chloride) with a primary amine. The reaction results in the formation of a stable amide bond between the Dabsyl group and the primary amine. The resulting compound is highly fluorescent and can be easily detected using fluorescence spectroscopy.
Applications De Recherche Scientifique
Dabsyl-PC is widely used in scientific research for the analysis of proteins and peptides. It is used to label primary amines in proteins and peptides, which allows for their detection and quantification. Dabsyl-PC is also used in the analysis of enzyme kinetics, protein-protein interactions, and protein-ligand interactions. It is a valuable tool for the study of protein structure and function.
Propriétés
Numéro CAS |
126942-42-5 |
|---|---|
Nom du produit |
Dabsyl-PC |
Formule moléculaire |
C43H74N5O9PS |
Poids moléculaire |
868.1 g/mol |
Nom IUPAC |
[(2R)-2-decanoyloxy-3-[11-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H74N5O9PS/c1-7-8-9-10-14-17-20-23-43(49)57-41(37-56-58(50,51)55-35-33-48(4,5)6)36-54-34-22-19-16-13-11-12-15-18-21-32-44-59(52,53)42-30-26-39(27-31-42)46-45-38-24-28-40(29-25-38)47(2)3/h24-31,41,44H,7-23,32-37H2,1-6H3/t41-/m1/s1 |
Clé InChI |
NDRAVJFCDJFNAE-VQJSHJPSSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
Synonymes |
1-O-(N-dabsyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine dabsyl-PC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




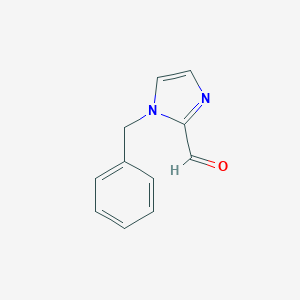
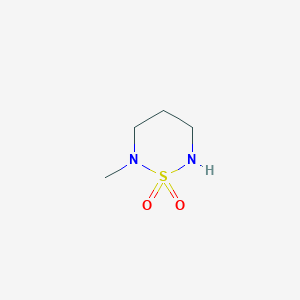
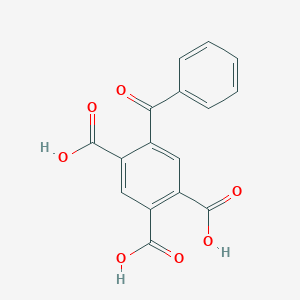
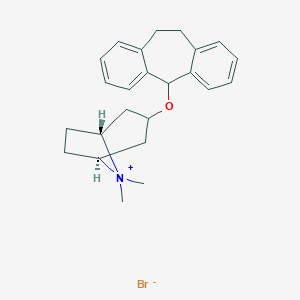

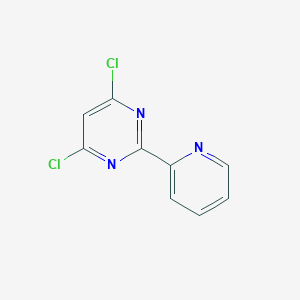
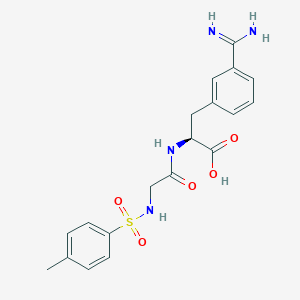
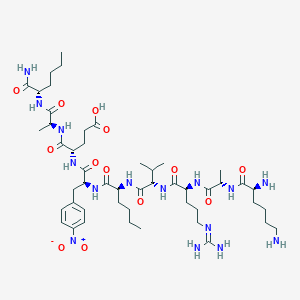
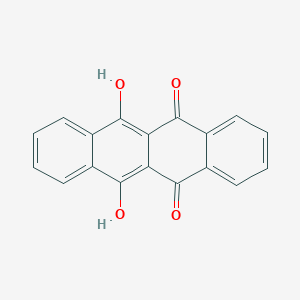
![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)
